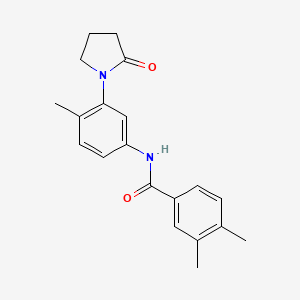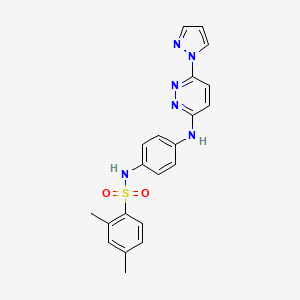
(4-(4-chlorophenyl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (4-(4-chlorophenyl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is a chemical compound with potential biological activity . It has been mentioned in the context of being an antagonist with high affinity and selectivity for the human dopamine D4 receptor .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For example, a library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives were designed, synthesized, and screened for their in vitro cytotoxic activity .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as FTIR, 1H NMR, 13C NMR, and mass spectral data . These techniques provide detailed information about the molecular structure of the compound.Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For instance, a library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives were synthesized and screened for their in vitro cytotoxic activity .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For example, the title compound, 1-(4-chlorophenyl)cyclopropylmethanone, was characterized by elemental analysis, IR, 1H NMR, 13C NMR, and mass spectral data .作用機序
Target of Action
It’s worth noting that compounds with similar structures, such as those containing a piperazine moiety, have been found to interact withdopamine receptors , particularly the D4 receptor .
Mode of Action
Compounds with similar structures have been found to act asantagonists at their target sites . This means they bind to their target receptors and block or inhibit their normal function, leading to a decrease in the biological response.
Biochemical Pathways
dopaminergic signaling pathways . These pathways play crucial roles in a variety of physiological processes, including motor control, reward, and the regulation of prolactin secretion .
Pharmacokinetics
It’s worth noting that the piperazine moiety is a common structural motif in pharmaceuticals due to its ability to positively modulate the pharmacokinetic properties of a drug substance .
Action Environment
It’s worth noting that allergic reactions, which can be influenced by environmental substances known as allergens, have been reported to be affected by compounds with similar structures .
実験室実験の利点と制限
The advantages of using (4-(4-chlorophenyl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone in lab experiments include its high binding affinity towards various receptors, its potential applications in drug development, and its well-established synthesis method. However, the limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and pharmacological effects.
将来の方向性
There are several future directions for the study of (4-(4-chlorophenyl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone. These include the development of novel drugs based on its structure, the exploration of its potential therapeutic applications in various neurological and psychiatric disorders, and the further elucidation of its mechanism of action and pharmacological effects. Additionally, further studies are needed to assess its safety and toxicity in vivo and to optimize its synthesis method for large-scale production.
合成法
The synthesis of (4-(4-chlorophenyl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone involves the reaction of 4-(4-chlorophenyl)piperazine with 1-methyl-1H-1,2,3-triazol-4-yl)methanone in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic substitution mechanism, and the product is obtained in good yield after purification.
科学的研究の応用
(4-(4-chlorophenyl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone has been extensively studied for its potential applications in medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit significant binding affinity towards various receptors, including dopamine, serotonin, and adrenergic receptors. This makes it a potential candidate for the development of novel drugs for the treatment of various neurological and psychiatric disorders.
Safety and Hazards
特性
IUPAC Name |
[4-(4-chlorophenyl)piperazin-1-yl]-(1-methyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5O/c1-18-10-13(16-17-18)14(21)20-8-6-19(7-9-20)12-4-2-11(15)3-5-12/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUQDGNRZPDRKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 7-methyl-4-oxo-2-(propylthio)-5-(m-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2900317.png)

![N-[2-(1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B2900320.png)
![Ethyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2900321.png)
![3-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]propanoic acid](/img/structure/B2900322.png)
![Methyl 2-{[(2-benzamidophenyl)(4-methylphenyl)methyl]amino}acetate](/img/structure/B2900325.png)

![N-(benzo[d]thiazol-2-yl)-2-((2-isobutyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2900327.png)

![N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2900331.png)
![N-benzo[e][1,3]benzothiazol-2-yl-4-ethoxybenzamide](/img/structure/B2900334.png)

